
3-(Chloromethyl)-5-formylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-5-formylbenzonitrile is an organic compound with the molecular formula C9H6ClNO. It is characterized by a benzene ring substituted with a chloromethyl group at the 3-position, a formyl group at the 5-position, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-formylbenzonitrile typically involves the chloromethylation of 5-formylbenzonitrile. One common method is the reaction of 5-formylbenzonitrile with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization or distillation to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethyl)-5-formylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 3-(Chloromethyl)-5-carboxybenzonitrile.
Reduction: Formation of 3-(Chloromethyl)-5-formylbenzylamine.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-5-formylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-5-formylbenzonitrile depends on its chemical reactivity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The formyl group can participate in Schiff base formation with amines, which is a key step in many biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
3-(Chloromethyl)benzonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
5-Formylbenzonitrile: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
3-(Chloromethyl)-5-carboxybenzonitrile: Similar structure but with a carboxylic acid group instead of a formyl group, affecting its reactivity and applications.
Uniqueness: 3-(Chloromethyl)-5-formylbenzonitrile is unique due to the presence of both chloromethyl and formyl groups, which provide a versatile platform for various chemical modifications and applications in research and industry.
Eigenschaften
Molekularformel |
C9H6ClNO |
|---|---|
Molekulargewicht |
179.60 g/mol |
IUPAC-Name |
3-(chloromethyl)-5-formylbenzonitrile |
InChI |
InChI=1S/C9H6ClNO/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,6H,4H2 |
InChI-Schlüssel |
CBWNYQHJLYEIQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C=O)C#N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


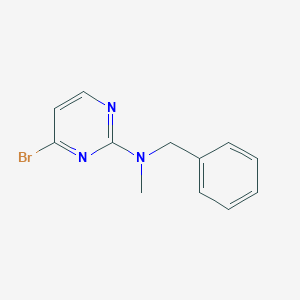


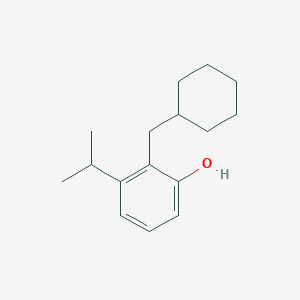
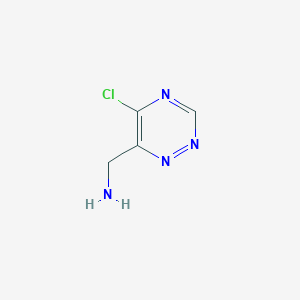
![5-[4-(9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14848216.png)
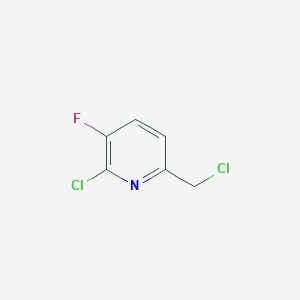



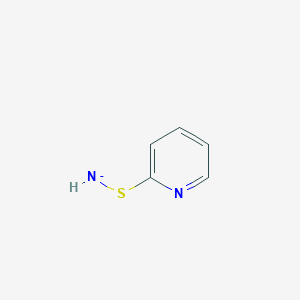
![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)

![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)
